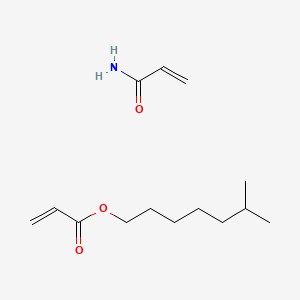

Isooctylacrylate Acrylamide

Description

Properties

CAS No. |

50922-82-2 |

|---|---|

Molecular Formula |

C14H25NO3 |

Molecular Weight |

255.35 g/mol |

IUPAC Name |

6-methylheptyl prop-2-enoate;prop-2-enamide |

InChI |

InChI=1S/C11H20O2.C3H5NO/c1-4-11(12)13-9-7-5-6-8-10(2)3;1-2-3(4)5/h4,10H,1,5-9H2,2-3H3;2H,1H2,(H2,4,5) |

InChI Key |

XVKLGCDWSRXKNR-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CCCCCOC(=O)C=C.C=CC(=O)N |

Origin of Product |

United States |

Synthesis Methodologies for Isooctylacrylate Acrylamide Copolymers

Radical Polymerization Approaches

Conventional free-radical polymerization is the most common route for producing isooctylacrylate acrylamide (B121943) copolymers. This approach can be implemented through several distinct techniques, each with specific procedural and outcome-related characteristics.

Emulsion polymerization is a widely utilized method for synthesizing acrylate-acrylamide copolymers, yielding a stable aqueous dispersion of polymer particles, often called a latex. google.comgoogle.com In this process, the hydrophobic isooctyl acrylate (B77674) and the more hydrophilic acrylamide monomers are emulsified in water with the help of surfactants. akademiabaru.com Polymerization is typically initiated by a water-soluble initiator, such as a persulfate salt. akademiabaru.comresearchgate.net This technique is advantageous for achieving high molecular weights and rapid polymerization rates while allowing for efficient heat dissipation, which is crucial for managing the highly exothermic nature of acrylate polymerization. akademiabaru.com The resulting latex can be used directly in many applications, such as adhesives and coatings. google.com The process can be run as a batch, semi-batch, or continuous process to control copolymer composition and particle morphology.

In solution polymerization, all components—monomers, initiator, and the resulting polymer—are soluble in the chosen solvent. atlantis-press.com This method offers excellent heat control and results in a homogenous polymer solution with uniform composition. For the isooctylacrylate acrylamide system, a solvent that can dissolve both the nonpolar acrylate and the polar acrylamide, as well as the resulting copolymer, is required. Benzene has been used in the solution copolymerization of acrylamide and acrylic acid, a monomer with similar polarity to acrylamide. uobaghdad.edu.iq The molecular weight of the resulting polymer is often lower than that achieved in emulsion polymerization and can be controlled by adjusting the monomer-to-solvent ratio. The final polymer solution can be used directly or the polymer can be isolated by precipitating it in a non-solvent or by removing the solvent.

Bulk polymerization involves reacting the monomers in the absence of a solvent, with only a monomer-soluble initiator present. This method is simple and yields a high-purity polymer. However, it presents significant challenges, particularly for acrylate polymerizations. The reaction is highly exothermic, and as the polymerization proceeds, the viscosity of the medium increases dramatically. youtube.com This phenomenon, known as the Trommsdorff effect or gel effect, reduces the rate of termination reactions, leading to a rapid acceleration of the polymerization rate and a potential for runaway reactions. youtube.com This can result in a broad molecular weight distribution and difficulty in processing the highly viscous polymer mass. Therefore, careful temperature control and reaction monitoring are critical for any bulk polymerization involving acrylates.

Photoinitiated polymerization uses light, typically ultraviolet (UV), to generate radicals and start the polymerization process. acs.org This technique allows for rapid curing at ambient temperatures and offers excellent spatial and temporal control. A photoinitiator is added to the monomer mixture; upon absorbing light, it cleaves to form initiating radicals. nih.gov Photoinitiation is a viable method for the copolymerization of acrylamide with various acrylate monomers. acs.orgnih.govresearchgate.net This approach is particularly advantageous for applications requiring thin films, coatings, and adhesives where rapid, on-demand curing is desired. The process can be carried out at low temperatures, which is beneficial for producing high molecular weight polymers. researchgate.net

The choice of the initiator system is critical as it dictates the polymerization rate, the final molecular weight, and the reaction conditions.

Ammonium (B1175870) Persulfate (APS): As a water-soluble thermal initiator, ammonium persulfate is extensively used in aqueous solution and emulsion polymerization of acrylamide and acrylates. google.comgoogle.cominterchim.fr It decomposes upon heating to form sulfate (B86663) radicals, which initiate polymerization. researchgate.net

Benzoyl Peroxide (BPO): This initiator is soluble in organic solvents and monomers, making it suitable for solution and bulk polymerizations. youtube.comgoogle.com BPO thermally decomposes to produce phenyl radicals that initiate the chain reaction. youtube.com It has been successfully used for the copolymerization of acrylamide with acrylic acid in benzene. uobaghdad.edu.iq

TEMED (Tetramethylethylenediamine): TEMED is not an initiator itself but acts as a catalyst or accelerator, particularly in redox systems with persulfates like APS. researchgate.netbiocompare.com It significantly accelerates the decomposition of APS, enabling the generation of free radicals and the initiation of polymerization at or near room temperature. bio-rad.comnih.govbme.hu This is highly advantageous for minimizing side reactions that can occur at elevated temperatures. nih.gov

Controlled/Living Radical Polymerization (CRP/LRP) Strategies

To synthesize this compound copolymers with well-defined architectures, controlled molecular weights, and narrow molecular weight distributions, Controlled/Living Radical Polymerization (CRP/LRP) techniques are employed. These methods minimize irreversible termination reactions by establishing a dynamic equilibrium between actively propagating radicals and dormant species.

While specific literature on the CRP of isooctylacrylate with acrylamide is limited, the polymerization of both monomer families via CRP is well-documented. Techniques such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization are applicable. However, the controlled polymerization of acrylamides can be challenging. cmu.edu For instance, in ATRP of N,N-dimethylacrylamide, it was found that copper salts can complex with the amide group, retarding the deactivation step and leading to a loss of control. cmu.edu Similarly, Cu(0)-mediated RDRP of acrylamide requires strong deactivation control to be successful. nih.gov RAFT polymerization has shown to be a powerful technique for creating well-defined polyacrylamides and block copolymers. uni-bayreuth.de The successful application of these methods to the isooctylacrylate-acrylamide system would depend on the careful selection of catalysts, ligands (for ATRP), or chain transfer agents (for RAFT) that are compatible with both monomers and reaction conditions to achieve controlled chain growth and enable the synthesis of advanced copolymer structures like block copolymers.

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization of this compound Systems

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a versatile and powerful technique for the synthesis of well-defined copolymers of isooctyl acrylate and acrylamide. This method allows for the production of polymers with predetermined molecular weights and narrow molecular weight distributions. The control over the polymerization is achieved through the use of a RAFT agent, typically a thiocarbonylthio compound, which reversibly deactivates the propagating radical chains.

While specific studies focusing exclusively on the RAFT copolymerization of isooctyl acrylate and acrylamide are not extensively documented in publicly available literature, the principles of RAFT polymerization for acrylate and acrylamide monomers are well-established. The copolymerization would proceed via a radical mechanism initiated by a conventional radical initiator. The propagating radical chains, containing both isooctyl acrylate and acrylamide units, would react with the RAFT agent to form a dormant species. This dormant species can then fragment to release a new radical that can initiate further polymerization, allowing for the controlled growth of the polymer chains.

The choice of RAFT agent and solvent system is crucial for the successful copolymerization of these two monomers with disparate polarities. A solvent that can solubilize both the hydrophobic isooctyl acrylate and the hydrophilic acrylamide, as well as the resulting copolymer, would be necessary.

Atom Transfer Radical Polymerization (ATRP) Applicability

Atom Transfer Radical Polymerization (ATRP) represents another robust method for the controlled polymerization of isooctyl acrylate and acrylamide. ATRP utilizes a transition metal complex, typically copper-based, as a catalyst to reversibly activate and deactivate the propagating polymer chains through a halogen atom transfer process. This allows for the synthesis of copolymers with controlled molecular weights, low dispersity, and well-defined architectures.

The applicability of ATRP to both acrylate and acrylamide monomers has been demonstrated in numerous studies, suggesting its feasibility for the copolymerization of isooctyl acrylate and acrylamide. The polymerization would be initiated from an alkyl halide initiator, and the copper catalyst would mediate the reversible activation of the dormant polymer chains.

A key challenge in the ATRP of this monomer pair would be the selection of a suitable ligand for the copper catalyst and a solvent system that is compatible with both monomers and the catalyst complex. The significant difference in polarity between isooctyl acrylate and acrylamide may necessitate the use of a solvent mixture or a polar aprotic solvent to ensure homogeneity throughout the polymerization.

Nitroxide-Mediated Polymerization (NMP) for Controlled Architecture

Nitroxide-Mediated Polymerization (NMP) is a controlled radical polymerization technique that employs a stable nitroxide radical to reversibly trap the propagating polymer radical, thereby controlling the polymerization process. This method is particularly effective for the polymerization of styrenic and acrylate monomers. While the NMP of acrylamides can be more challenging, advancements in NMP technology, such as the use of second-generation nitroxides, have expanded its applicability.

The synthesis of isooctyl acrylate-acrylamide copolymers via NMP would involve heating the monomers in the presence of a suitable initiator, often an alkoxyamine. The C-O bond of the alkoxyamine reversibly cleaves to generate a propagating radical and a nitroxide radical. The nitroxide then reversibly combines with the propagating chain end, establishing a dynamic equilibrium that allows for controlled chain growth.

The successful NMP of isooctyl acrylate and acrylamide would depend on the careful selection of the nitroxide mediator and the reaction conditions, including temperature and solvent. The high temperatures often required for NMP could potentially lead to side reactions, and thus optimization of the reaction parameters would be critical to achieve a controlled polymerization and the desired copolymer architecture.

Copolymerization and Terpolymerization Studies

Binary Copolymerization of Isooctylacrylate and Acrylamide

The binary copolymerization of isooctyl acrylate and acrylamide results in a polymer with a combination of properties derived from both monomers. The isooctyl acrylate units contribute to the polymer's flexibility, tackiness, and hydrophobicity, while the acrylamide units impart hydrophilicity, rigidity, and potential for hydrogen bonding. The final properties of the copolymer are highly dependent on the relative incorporation of each monomer into the polymer chain, which is governed by their respective reactivity ratios.

Terpolymerization with Auxiliary Monomers

The properties of isooctyl acrylate-acrylamide copolymers can be further tailored by the introduction of a third monomer in a terpolymerization reaction. The choice of the auxiliary monomer can be used to fine-tune specific characteristics of the resulting terpolymer, such as its polarity, glass transition temperature, chemical reactivity, and mechanical properties.

Acrylic Acid: The inclusion of acrylic acid introduces carboxylic acid groups into the polymer chain. These groups can enhance the polymer's hydrophilicity, adhesion to polar substrates, and provide sites for crosslinking or post-polymerization modification. The presence of acrylic acid can also impart pH-responsiveness to the terpolymer.

Styrene (B11656): The incorporation of styrene can increase the glass transition temperature (Tg) of the terpolymer, leading to a more rigid material. Styrene can also enhance the polymer's refractive index and thermal stability.

Vinyl Acetate (B1210297): Terpolymerization with vinyl acetate can be used to modify the polarity and solubility of the resulting polymer. Vinyl acetate is less reactive than acrylates and acrylamide, which can influence the polymerization kinetics and the final terpolymer composition.

2-Acrylamido-2-methylpropane Sulfonic Acid (AMPS): The introduction of AMPS imparts strong anionic charges to the terpolymer, significantly enhancing its water solubility and creating a polyelectrolyte. Terpolymers containing AMPS are often used as thickeners, flocculants, and dispersants, particularly in saline environments due to the salt tolerance imparted by the sulfonate group.

Glycidyl (B131873) Methacrylate (B99206) (GMA): The epoxy groups of glycidyl methacrylate provide reactive sites for post-polymerization modifications. These groups can react with a variety of nucleophiles, allowing for the introduction of different functionalities or for crosslinking of the polymer.

Methacrylic Acid: Similar to acrylic acid, methacrylic acid introduces carboxylic acid groups, but its presence can lead to a higher glass transition temperature compared to acrylic acid due to the additional methyl group.

Graft Copolymerization onto Various Substrates

Graft copolymerization is a powerful technique to modify the surface properties of a material by covalently attaching polymer chains to a pre-existing polymer backbone or substrate. Grafting isooctyl acrylate and acrylamide copolymers onto various substrates can impart a unique combination of properties to the original material.

Inverse Emulsion Polymerization of Acrylamide-Containing Systems

Inverse emulsion polymerization is a robust technique for the synthesis of high molecular weight copolymers from water-soluble monomers, such as acrylamide, with water-insoluble (hydrophobic) comonomers like isooctyl acrylate. This method involves dispersing an aqueous solution of the monomers into a continuous oil phase, stabilized by a suitable surfactant. The polymerization is then initiated within the aqueous droplets, which act as discrete microreactors. This approach is particularly advantageous for controlling the reaction heat and viscosity of the final polymer latex.

The copolymerization of acrylamide, a hydrophilic monomer, with isooctyl acrylate, a hydrophobic monomer, via inverse emulsion polymerization allows for the creation of amphiphilic copolymers with tailored properties. The incorporation of the bulky, flexible isooctyl acrylate moiety can impart desirable characteristics such as improved flexibility and adhesion to the resulting polymer.

The process typically begins with the preparation of two distinct phases: an aqueous phase containing acrylamide, a portion of the initiator, and any hydrophilic additives, and an oil phase consisting of an inert hydrocarbon solvent (like cyclohexane (B81311) or paraffinic oil), a surfactant, and the hydrophobic monomer, isooctyl acrylate. kpi.ua The aqueous phase is then gradually added to the oil phase under high shear agitation to form a stable water-in-oil (w/o) emulsion. The choice of surfactant is critical to maintain the stability of the inverse emulsion throughout the polymerization process. researchgate.net

Initiation of the polymerization can be achieved using either water-soluble or oil-soluble initiators, or a redox pair. nih.gov The reaction kinetics and the final polymer properties, such as molecular weight and particle size, are influenced by various parameters including monomer concentration, initiator concentration, surfactant concentration, and temperature. researchgate.netresearchgate.net

Detailed Research Findings

Research into the inverse emulsion polymerization of acrylamide with various hydrophobic comonomers provides insights that can be extrapolated to the isooctyl acrylate-acrylamide system. Studies have shown that the polymerization rate generally increases with increasing concentrations of both the initiator and the emulsifier. researchgate.net The molecular weight of the resulting copolymer is often inversely proportional to the initiator concentration. researchgate.net

The partitioning of the hydrophobic comonomer, isooctyl acrylate, between the oil phase and the aqueous monomer droplets is a key factor influencing the copolymer composition and architecture. While isooctyl acrylate is predominantly oil-soluble, a small fraction may reside at the interface or within the aqueous droplets, allowing for copolymerization with acrylamide.

The following table summarizes typical experimental conditions and outcomes for the inverse emulsion polymerization of acrylamide with a hydrophobic comonomer, providing a representative framework for the isooctyl acrylate-acrylamide system.

| Agitation Speed | 300-500 rpm | Crucial for maintaining a stable emulsion and ensuring uniform heat transfer. |

The kinetics of such copolymerizations often exhibit a period of rapid polymerization following an initial induction period. The final product is a stable latex of copolymer particles dispersed in the oil phase. The copolymer can then be isolated by precipitation or by inverting the emulsion through the addition of a high-HLB surfactant and water.

The resulting isooctyl acrylate-acrylamide copolymers are expected to have high molecular weights and a composition that is influenced by the initial monomer feed ratio and the reaction conditions. The presence of the hydrophobic isooctyl acrylate units within the predominantly hydrophilic polyacrylamide backbone can lead to unique solution properties, such as associative thickening in aqueous solutions.

Kinetic and Mechanistic Studies of Isooctylacrylate Acrylamide Polymerization

Polymerization Reaction Kinetics

The kinetics of free-radical copolymerization are governed by the rates of initiation, propagation, and termination. uwaterloo.ca For the isooctyl acrylate (B77674) and acrylamide (B121943) system, specific kinetic data is limited in publicly available literature. However, valuable insights can be drawn from studies on structurally similar monomers, such as 2-ethylhexyl acrylate (an isomer of isooctyl acrylate) and the well-documented behavior of acrylamide in copolymerization.

Rp = kp[M](Ri / kt)0.5

where [M] is the total monomer concentration.

While specific rate constants for the isooctyl acrylate-acrylamide copolymerization are not readily found, data for related systems provide a useful reference. For instance, in the free-radical polymerization of acrylamide, termination rate coefficients have been reported to range from 8 x 106 to 3 x 107 M-1s-1 at 50°C in the aqueous phase at low conversion. The propagation rate coefficient (kp) for acrylates is influenced by the size of the ester group, generally increasing with a larger ester group.

Kinetic modeling of the bulk free-radical copolymerization of n-butyl acrylate and 2-ethylhexyl acrylate at 60°C has been performed, yielding estimated kinetic rate coefficients for these systems. mdpi.com These studies provide a framework for understanding the potential range and magnitude of rate constants in similar acrylate copolymerizations.

Table 1: Representative Kinetic Parameters for Related Monomers

| Monomer System | Parameter | Value | Conditions |

| Acrylamide | kt | 8 x 106 - 3 x 107 M-1s-1 | 50°C, aqueous phase, low conversion |

| Butyl Acrylate | Ea(kbb) | 31.7 ± 2.5 kJ·mol-1 | -10 to +30 °C acs.org |

| N-tert-butyl acrylamide | kp | 12.7 x 103 L mol-1 s-1 | 30°C, in ethanol (B145695) rsc.org |

The rate of polymerization is directly influenced by both monomer and initiator concentrations. Generally, the rate of polymerization is proportional to the total monomer concentration and to the square root of the initiator concentration. sapub.org This relationship holds true for many free-radical polymerizations.

For acrylamide polymerization, studies have shown that the initial polymerization rate depends on the feed concentrations of the monomer and the components of the redox initiator system. researchgate.net An increase in monomer concentration typically leads to an increase in the polymerization rate. Similarly, increasing the initiator concentration leads to a higher concentration of free radicals, which in turn increases the rate of polymerization. However, a very high initiator concentration can lead to a decrease in the molecular weight of the resulting polymer due to an increased rate of termination.

In the copolymerization of acrylamide and acrylic acid in aqueous solution, the initial monomer concentration has been shown to systematically influence the composition drift with conversion, particularly at higher degrees of ionization of the acrylic acid. polimi.it This indicates that monomer concentration can also affect the relative rates of incorporation of the different monomers into the copolymer chain.

Temperature is a critical parameter in free-radical polymerization as it affects the rate of initiator decomposition and the propagation and termination rate constants. An increase in temperature generally leads to an increased rate of polymerization due to the higher rate of radical formation from the initiator. researchgate.net For the copolymerization of acrylamide with N-isopropylacrylamide, the compressive elastic modulus of the resulting copolymer was observed to increase significantly when the temperature was raised from 30°C to 60°C, indicating a change in the polymer network structure formed at different temperatures. researchgate.net

The solvent can also play a significant role in the kinetics of copolymerization, especially when polar monomers like acrylamide are involved. The polarity of the solvent can influence the reactivity of the monomers and the growing polymer radicals. rsc.org Studies on the radical copolymerization of N-tert-butyl acrylamide and methyl acrylate in polar media have shown that the solvent composition affects the homopropagation rate coefficients. rsc.org In the copolymerization of acrylamide and acrylic acid, the nature of the solvent has been shown to have a significant impact on the copolymer composition. researchgate.net

Table 2: Activation Energies for Related Polymerization Systems

| Monomer System | Activation Energy (Ea) | Temperature Range |

| Acrylamide (Redox Polymerization) | 38.1 ± 0.2 kJ/mol | 45–65°C researchgate.net |

| N-[4-(4`-cyanophenoxy) phenyl] acrylamide | 21.04 kJ/mol | Not specified |

| Butyl Acrylate (Backbiting) | 31.7 ± 2.5 kJ·mol-1 | -10 to +30°C |

Monomer Reactivity Ratios in Copolymerization

Monomer reactivity ratios, r1 and r2, are crucial parameters in copolymerization that describe the relative reactivity of a growing polymer chain ending in one monomer unit towards the same monomer versus the other monomer.

Several methods have been developed to determine monomer reactivity ratios from experimental data. These methods typically involve carrying out a series of polymerizations with different initial monomer feed ratios and analyzing the composition of the resulting copolymer at low conversion.

Mayo-Lewis Method: This is a graphical method where the copolymer composition equation is rearranged to plot data in a way that the intersection of lines gives the values of r1 and r2.

Fineman-Ross Method: This is a linearization method that rearranges the copolymerization equation into a linear form (y = mx + c), where the slope and intercept are related to r1 and r2.

Kelen-Tudos Method: This is another graphical linearization method that introduces a parameter to spread the data points more evenly, often providing more reliable results than the Fineman-Ross method, especially for systems where one of the reactivity ratios is very low.

Error-in-Variables Model (EVM): This is a more statistically rigorous method that accounts for errors in both the independent and dependent variables (monomer feed and copolymer composition). It is considered to be a more accurate method for determining reactivity ratios.

For the copolymerization of 2-ethylhexyl acrylate (styrene as monomer 1), reactivity ratios have been determined using the Fineman-Ross and Kelen-Tudos methods. In a study on the copolymerization of acrylamide with various methacrylates, both the Fineman-Ross and Kelen-Tudos methods were employed to determine the reactivity ratios.

Impact of Reaction Conditions on Reactivity Ratios (e.g., pH, Ionic Strength, Solvent Environment)

The reactivity ratios of comonomers are crucial kinetic parameters that dictate the composition of the resulting copolymer. These ratios, denoted as r₁ (for isooctylacrylate) and r₂ (for acrylamide), represent the relative rate at which a growing polymer chain ending in one monomer unit adds another unit of the same monomer versus the other comonomer. The polymerization of acrylamide and acrylate-based monomers is known to be sensitive to the conditions of the reaction medium, such as pH, ionic strength, and solvent polarity. uwaterloo.ca

While specific reactivity data for the isooctylacrylate-acrylamide pair is not extensively documented in publicly available literature, the principles can be understood by examining analogous systems, such as the widely studied acrylamide/acrylic acid (AAm/AAc) copolymerization. In aqueous media, both pH and ionic strength significantly alter the reactivity ratios because acrylic acid is an ionizable monomer. uwaterloo.capolimi.it

Effect of pH: The ionization of acrylic acid is pH-dependent. At low pH, it exists predominantly in its non-ionized form, while at high pH, it is in its ionized acrylate form. This change in charge dramatically affects the electrostatic interactions between the growing polymer radical and the incoming monomer units. For the AAm/AAc system, as the pH increases, the reactivity ratio of acrylic acid (r_AAc) tends to decrease, while the reactivity ratio of acrylamide (r_AAm) increases. researchgate.net This is attributed to the electrostatic repulsion between the negatively charged growing chain end (if it terminates in an acrylate unit) and the incoming acrylate monomer anion.

Effect of Ionic Strength: The addition of salts like NaCl to the polymerization medium can screen the electrostatic repulsions between charged species. polimi.it In the copolymerization of acrylamide with an ionized comonomer, increasing the ionic strength can lead to a higher incorporation of the charged monomer into the polymer chain. This is because the added ions reduce the electrostatic repulsion, making it easier for the charged monomer to approach the similarly charged growing chain end. polimi.it

Solvent Environment: The choice of solvent can influence monomer reactivity through differences in polarity and hydrogen bonding capabilities. For instance, studies on acrylamide-based copolymerizations have shown that the composition of the copolymer can vary significantly with the nature of the solvent used. researchgate.net Solvents that can form strong hydrogen bonds with the amide group of acrylamide may alter its electronic distribution and, consequently, its reactivity towards the growing radical chain.

The following table, based on data from the analogous acrylamide (Aam) and acrylic acid (Aac) system, illustrates the significant impact of pH on reactivity ratios.

Table 1: Reactivity Ratios for Acrylamide (Aam) and Acrylic Acid (Aac) Copolymerization at Different pH Values

| pH | r₁ (Aam) | r₂ (Aac) | r₁ * r₂ | Copolymer Type Tendency |

|---|---|---|---|---|

| 2 | 0.88 | 0.16 | 0.14 | Random/Alternating |

| 5 | 1.35 | 0.25 | 0.34 | Random/Blocky (Aam) |

Data derived from studies on Aam/Aac systems and is illustrative of the principles affecting isooctylacrylate-acrylamide copolymerization. Source: researchgate.net

Implications for Copolymer Compositional Drift

Compositional drift is a phenomenon that occurs in copolymerization when one monomer is consumed more rapidly than the other, leading to a change in the composition of the copolymer being formed over the course of the reaction. wikipedia.org The extent of this drift is directly governed by the monomer reactivity ratios.

If the reactivity ratios are both equal to 1, the two monomers add to the growing chain at the same rate, regardless of which monomer is at the chain end. This results in a random copolymer with a composition that matches the feed composition, and no compositional drift occurs. wikipedia.org However, in most cases, the reactivity ratios are not equal to 1.

When r₁ > 1 and r₂ < 1: The growing chain ending in monomer 1 (M₁) prefers to add another M₁ unit, and the chain ending in monomer 2 (M₂) also prefers to add M₁. This leads to the faster consumption of M₁, and the copolymer formed will be initially rich in M₁. As the reaction progresses, the monomer feed becomes depleted of M₁, causing the copolymer formed later in the reaction to be richer in M₂.

When r₁ < 1 and r₂ < 1: Both types of growing chain ends prefer to add the other monomer. This leads to a tendency for alternation. An azeotropic point may exist where the copolymer composition equals the feed composition, at which point no drift occurs. wikipedia.org Away from this azeotrope, the more reactive monomer will still be consumed faster, leading to drift.

The consequence of compositional drift is a heterogeneous product, comprising a mixture of polymer chains with varying compositions. tue.nl For commercial applications where consistent properties are required, this is often undesirable. To control or eliminate compositional drift, techniques such as semi-batch or fed-batch reactors are employed, where the more reactive monomer is continuously added to the reactor to maintain a constant monomer feed ratio. wikipedia.org

Polymerization Reaction Mechanisms

The copolymerization of isooctylacrylate and acrylamide typically proceeds via a free-radical mechanism. This is a chain reaction that involves three key stages: initiation, propagation, and termination. uobaghdad.edu.iqyoutube.com

Free Radical Initiation and Propagation Mechanisms

Initiation: The process begins with the generation of free radicals from an initiator molecule. This can be achieved by applying heat or UV light to a thermally labile compound like benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN), or by using a redox pair like ammonium (B1175870) persulfate (APS) and tetramethylethylenediamine (TEMED) at lower temperatures. youtube.commit.edu The initiator (I) decomposes to form primary radicals (R•), which then react with a monomer molecule (M) to create an initiated monomer radical (M₁•).

Decomposition: I → 2R•

Addition: R• + M → M₁•

Propagation: This is the step where the polymer chain grows rapidly. The initiated monomer radical adds successive monomer units, typically in a head-to-tail fashion, extending the polymer chain. researchgate.net In the copolymerization of isooctylacrylate (M₁) and acrylamide (M₂), four distinct propagation reactions can occur:

M₁• + M₁ → M₁M₁• (Rate constant: k₁₁)

M₁• + M₂ → M₁M₂• (Rate constant: k₁₂)

M₂• + M₁ → M₂M₁• (Rate constant: k₂₁)

M₂• + M₂ → M₂M₂• (Rate constant: k₂₂)

The rates of these four reactions, and thus the final copolymer composition, are determined by the monomer concentrations and the reactivity ratios (r₁ = k₁₁/k₁₂ and r₂ = k₂₂/k₂₁).

Chain Transfer Processes and Their Contribution

Chain Transfer to Monomer: A growing polymer radical (P•) can abstract an atom (typically hydrogen) from a monomer molecule (M). This terminates the polymer chain (P) and creates a new monomer radical (M•) that can start a new chain.

P• + M → P + M•

Chain Transfer to Solvent: If the polymerization is carried out in a solvent (S), the growing radical can abstract an atom from a solvent molecule. Studies on acrylamide polymerization in various alcohol solvents have shown that chain transfer to the solvent can be a significant factor, with the chain transfer constant varying based on the solvent's structure. semanticscholar.org

P• + S → P + S•

The contribution of chain transfer becomes more significant when aiming for lower molecular weight polymers. The efficiency of a chain transfer agent is quantified by its chain transfer constant (C = k_tr / k_p), which is the ratio of the rate constant for chain transfer to the rate constant for propagation.

Crosslinking Mechanisms in Network Formation

To form a hydrogel or a crosslinked network, a crosslinking agent must be included in the polymerization mixture. A typical crosslinker for acrylamide-based systems is a divinyl monomer such as N,N'-methylenebisacrylamide (MBA). epa.gov

The mechanism of network formation involves the incorporation of the crosslinking agent into the growing polymer chains. researchgate.net The process can be described as follows:

A growing polymer chain adds one of the vinyl groups of the MBA molecule. This incorporates the MBA into the chain, leaving the second vinyl group "pendant" or unreacted.

This pendant double bond on another polymer chain can then react with another growing radical.

When the pendant double bond of an MBA unit on one polymer chain reacts with a growing radical on a different polymer chain, a crosslink is formed, connecting the two chains.

As the reaction proceeds, this process repeats, leading to the formation of a three-dimensional polymer network. The point at which a continuous network is formed throughout the reaction vessel is known as the gel point.

Kinetic studies of polyacrylamide network formation have revealed complexities such as primary cyclization, where the pendant double bond on a chain reacts with the radical center of the same chain, forming a loop rather than a crosslink. This reaction is non-productive for network formation and can delay the onset of gelation. u-fukui.ac.jp The reactivity of the pendant double bonds may also decrease as the network becomes denser due to steric hindrance. epa.gov

Polymer Architecture and Microstructural Analysis of Isooctylacrylate Acrylamide Copolymers

Copolymer Compositional Analysis

Determining the precise ratio of isooctylacrylate and acrylamide (B121943) monomer units incorporated into the copolymer backbone is the foundational step in microstructural analysis. This compositional analysis is critical as it directly influences the polymer's chemical and physical properties, such as its glass transition temperature, solubility, and adhesive characteristics.

For instance, consider a series of isooctylacrylate-acrylamide copolymers synthesized with varying monomer feed ratios. The theoretical and experimentally determined elemental compositions can be compared to confirm successful copolymerization and quantify the incorporation of each monomer.

Table 1: Elemental Analysis Data for Isooctylacrylate-Acrylamide Copolymers

Sample ID Monomer Feed Ratio (Isooctylacrylate:Acrylamide) Theoretical N (%) Experimental N (%) Incorporated Acrylamide (mol%) IOA-AAm-90-10 90:10 1.54 1.51 9.8 IOA-AAm-75-25 75:25 4.14 4.05 24.5 IOA-AAm-50-50 50:50 8.48 8.32 49.2

Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the chemical environment of protons within the copolymer structure. By integrating the signals corresponding to specific protons of the isooctylacrylate and acrylamide units, their relative abundance in the copolymer can be precisely determined. emich.edu

In the ¹H-NMR spectrum of an isooctylacrylate-acrylamide copolymer, characteristic peaks can be assigned. For instance, the protons of the isooctyl group in the isooctylacrylate monomer will appear in the aliphatic region (typically 0.8-1.6 ppm), while the protons on the polymer backbone and those adjacent to the amide group of acrylamide will have distinct chemical shifts. The ratio of the integrated areas of these signals allows for the calculation of the copolymer composition.

Characteristic ¹H-NMR Chemical Shifts for Isooctylacrylate-Acrylamide Copolymer Units:

Isooctyl Acrylate (B77674):

-O-CH₂- (ester linkage): ~4.0 ppm

-CH- (isooctyl group): ~1.5 ppm

-CH₃ (isooctyl group): ~0.9 ppm

Acrylamide:

-NH₂ (amide protons): ~5.5-7.5 ppm (can be broad and exchangeable)

-CH- (backbone): ~2.2 ppm

-CH₂- (backbone): ~1.6 ppm

By comparing the integration of a non-overlapping peak from the isooctylacrylate unit (e.g., the -O-CH₂- protons) with a peak from the acrylamide unit, the molar ratio of the two monomers in the polymer chain can be accurately calculated.

Microstructure and Sequence Distribution

The sequence distribution in a copolymer is largely governed by the relative reactivities of the monomers during polymerization. The concept of monomer reactivity ratios (r₁ and r₂) is central to understanding and predicting this distribution. uwaterloo.ca For the copolymerization of isooctylacrylate (M₁) and acrylamide (M₂), the reactivity ratios are defined as:

r₁ = k₁₁ / k₁₂ (the ratio of the rate constant for the addition of M₁ to a growing chain ending in M₁ to the rate constant for the addition of M₂ to a growing chain ending in M₁)

r₂ = k₂₂ / k₂₁ (the ratio of the rate constant for the addition of M₂ to a growing chain ending in M₂ to the rate constant for the addition of M₁ to a growing chain ending in M₂)

The values of r₁ and r₂ dictate the type of copolymer formed:

r₁r₂ ≈ 1: Ideal random copolymerization.

r₁ > 1 and r₂ > 1: Tendency towards block copolymer formation.

r₁ < 1 and r₂ < 1: Tendency towards alternating copolymer formation.

r₁ ≈ 0 and r₂ ≈ 0: Strongly alternating copolymer.

These reactivity ratios can be experimentally determined by analyzing the composition of copolymers synthesized from a range of initial monomer feed ratios at low conversion. orientjchem.org

Table 2: Hypothetical Reactivity Ratios and Resulting Copolymer Microstructure for Isooctylacrylate (M₁) and Acrylamide (M₂) Copolymerization

r₁ (Isooctylacrylate) r₂ (Acrylamide) r₁ * r₂ Resulting Copolymer Microstructure 0.85 1.10 0.935 Nearly ideal random 0.10 0.25 0.025 Tendency towards alternation 2.50 1.80 4.50 Blocky tendency

The presence of block or alternating sequences can be inferred from the reactivity ratios and further investigated using advanced spectroscopic techniques. Two-dimensional NMR spectroscopy (2D-NMR), such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), can provide detailed information about the connectivity of monomer units. iupac.org For instance, cross-peaks in a 2D-NMR spectrum can reveal correlations between protons and carbons of adjacent monomer units, allowing for the identification of specific diad and triad (B1167595) sequences (e.g., IOA-AAm, AAm-IOA-AAm).

The synthesis of well-defined block copolymers of isooctylacrylate and acrylamide would typically involve controlled radical polymerization techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. researchgate.net Characterization of such structures would involve confirming the presence of distinct blocks through techniques like Gel Permeation Chromatography (GPC), which would show a narrow molecular weight distribution, and NMR spectroscopy to identify the different polymer blocks.

Macromolecular Topology and Branching

Branching in acrylate polymerization can occur through chain transfer to polymer reactions. canterbury.ac.nz The investigation of branching in isooctylacrylate-acrylamide copolymers can be accomplished using ¹³C-NMR spectroscopy. The presence of quaternary carbons in the polymer backbone, which can be identified in the ¹³C-NMR spectrum, is a direct indication of branching. The degree of branching can be quantified by comparing the integral of the signal from the branched carbon to that of other backbone carbons. canterbury.ac.nz

Advanced characterization techniques such as Size Exclusion Chromatography coupled with Multi-Angle Light Scattering (SEC-MALS) can also provide insights into the macromolecular topology. This combination of techniques allows for the determination of the absolute molecular weight and the radius of gyration of the polymer chains. A deviation from the expected relationship between molecular weight and radius of gyration for a linear polymer can indicate the presence of branching.

Analysis of Linear and Branched Architectures

Linear copolymers of isooctylacrylate and acrylamide consist of monomer units linked sequentially in a single chain. The distribution of the hydrophobic isooctylacrylate and hydrophilic acrylamide units along this chain can be random, alternating, or in blocks, depending on the polymerization method. Controlled radical polymerization (CRP) techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, are particularly effective for synthesizing well-defined linear and block copolymers. mdpi.com These methods allow for precise control over molecular weight and dispersity. mdpi.com

Branched architectures involve the creation of side chains or branches off a main polymer backbone. This can be achieved by introducing a small amount of a di-functional monomer during polymerization or by using specialized initiators. Branching significantly impacts the rheological properties of the copolymer solution, generally leading to lower viscosity compared to a linear copolymer of the same molecular weight. The study of copolymers involving monomers like N-isopropylacrylamide and 2-hydroxyethyl acrylate has demonstrated that monomer reactivity ratios, calculated using methods like Fineman-Ross and Kelen-Tudos, are crucial for predicting the copolymer composition and microstructure. researchgate.net For an isooctylacrylate-acrylamide system, these ratios would determine the tendency towards random or block-like sequences in a free-radical synthesis. researchgate.net

Investigation of Graft Copolymer Architectures

Graft copolymers are a specific type of branched polymer where side chains of one composition are chemically attached to a main chain of a different composition. In the context of isooctylacrylate and acrylamide, this could involve:

Grafting poly(isooctylacrylate) chains onto a poly(acrylamide) backbone.

Grafting poly(acrylamide) chains onto a poly(isooctylacrylate) backbone.

Grafting chains of the copolymer onto a different substrate, such as cellulose or collagen. fudutsinma.edu.ngnih.gov

Grafting is a versatile technique used to impart new properties to a polymer. fudutsinma.edu.ng For example, grafting hydrophilic poly(acrylamide) chains onto a hydrophobic polymer backbone can enhance its water absorbency and surface wettability. The synthesis of such structures can be achieved by methods like "grafting from," "grafting to," or "grafting through." Studies on grafting acrylamide onto natural polymers like cellulose have shown that reaction conditions such as initiator concentration, monomer concentration, temperature, and time significantly influence the grafting percentage and efficiency. fudutsinma.edu.ngfudutsinma.edu.ng For instance, using ceric ammonium (B1175870) nitrate (CAN) as an initiator for grafting acrylamide onto a cellulose backbone, a grafting percentage of 97% was achieved under optimized conditions. fudutsinma.edu.ng Similarly, potassium persulfate has been used as an initiator to graft acrylamide onto xanthan gum. nih.gov These established methods provide a framework for the synthesis of isooctylacrylate-acrylamide graft copolymers.

Characterization of Crosslinked Network Structures and Hydrogels

When isooctylacrylate and acrylamide copolymers are chemically linked to form a three-dimensional network, they can create hydrogels—polymeric materials that can absorb and retain large amounts of water. mdpi.com A crosslinking agent, typically a molecule with two or more reactive functional groups like N,N'-methylenebisacrylamide (MBAA), is added during polymerization to form covalent bonds between the polymer chains. nih.govnih.gov

The properties of these hydrogels are highly dependent on the network structure. Key parameters include:

Crosslinking Density : A higher concentration of the crosslinking agent leads to a tighter network with smaller pores. This generally increases the mechanical strength and Young's modulus of the hydrogel but decreases its swelling capacity. nih.govresearchgate.net

Crosslinker Structure : The length and flexibility of the crosslinker molecule itself can modulate the mechanical properties of the hydrogel. nih.govlsu.edu

Research on analogous dual-network acrylamide hydrogels demonstrates that engineering the molecular structure of the crosslinked network can systematically tune the material's mechanical properties, such as toughness and strain at fracture. nih.govlsu.edu

| Crosslinker (BIS) Content (wt% relative to monomer) | Glass Transition Temperature (Tg) (°C) | Qualitative Mechanical Strength | Qualitative Swelling Capacity |

|---|---|---|---|

| 1% | ~190 | Low | High |

| 2% | ~195 | Moderate | Moderate |

| 3% | ~200 | High | Low |

This table is generated based on principles observed in studies of poly(N-isopropylacrylamide)-co-poly(sodium acrylate) hydrogels, illustrating the general relationship between crosslinker content and physical properties. The Tg values are representative examples from the literature. researchgate.net

Morphology of Polymeric Systems

The morphology of a polymeric system describes the structure and shape of the material at a scale larger than the individual polymer chains. This is heavily influenced by the polymer architecture and the conditions under which the material is processed or synthesized.

Particle Morphology in Emulsions (e.g., Spherical Particles, Core-Shell Structures)

Emulsion polymerization is a common technique for synthesizing acrylate and acrylamide copolymers, resulting in a latex, which is a stable dispersion of polymer particles in water. akademiabaru.com The morphology of these particles can be controlled.

Spherical Particles : In a standard emulsion polymerization, copolymers of isooctylacrylate and acrylamide would typically form spherical particles with diameters in the nanometer to micrometer range. akademiabaru.com The hydrophobic isooctylacrylate units would likely orient towards the particle's core, while the hydrophilic acrylamide units would favor the particle-water interface.

Core-Shell Structures : By using a seeded or two-step polymerization process, more complex morphologies can be achieved. For example, a "seed" particle of one polymer (e.g., poly(isooctylacrylate)) can be synthesized first, followed by the polymerization of the second monomer (acrylamide) to form a shell around the core. Studies on similar systems, such as N-isopropylacrylamide-styrene copolymers, have shown the formation of a hydrophilic-rich shell. narod.ru This approach allows for the creation of particles with distinct core and shell properties. Other complex morphologies, such as "raspberry-like" structures, have been observed in systems where a crosslinked poly(acrylamide-co-acrylic acid) shell is grafted onto a poly(styrene-co-methyl methacrylate) core. nih.gov

Effect of Comonomer Content on Morphology Development

The relative content of isooctylacrylate and acrylamide is a critical parameter that directly influences the morphology of the resulting polymer system. The balance between the hydrophobic isooctylacrylate and hydrophilic acrylamide units dictates the polymer's interaction with its environment, particularly in aqueous systems.

In the context of self-assembling systems (discussed below), the comonomer content, which translates to the relative volume fractions of the different blocks in a block copolymer, is the primary determinant of the final morphology. researchgate.net A higher fraction of the hydrophobic isooctylacrylate block would favor the formation of different structures compared to a more balanced composition. Systematic investigations show that even a small amount of a specific comonomer can be sufficient to tune the properties and resulting morphology of the copolymer system significantly. mdpi.com

Self-Assembly of Polymeric Structures (e.g., Colloidal Crystal Films, Fibril Formation)

When copolymers are composed of chemically distinct blocks that are immiscible, such as a hydrophilic poly(acrylamide) block and a hydrophobic poly(isooctylacrylate) block, they can spontaneously self-assemble into ordered structures. researchgate.netrsc.org This process is driven by the minimization of unfavorable interactions between the dissimilar blocks and the surrounding solvent.

A powerful method to achieve this is Polymerization-Induced Self-Assembly (PISA). nih.govwhiterose.ac.uk In a typical RAFT aqueous dispersion polymerization, for example, a water-soluble poly(acrylamide) macro-chain transfer agent (macro-CTA) could be chain-extended with the hydrophobic isooctylacrylate monomer. Initially, the resulting diblock copolymer is soluble. However, as the poly(isooctylacrylate) block grows, it reaches a critical length where it becomes insoluble in water, triggering in-situ self-assembly into nano-objects. nih.govwhiterose.ac.uk

The final morphology of these self-assembled structures is governed by the relative lengths of the soluble and insoluble blocks. nih.gov

Spheres (Micelles) are typically formed when the soluble block is significantly larger than the insoluble block. researchgate.net

Worms (Filaments/Fibrils) are formed at intermediate block length ratios. These worm-like micelles can entangle to form hydrogels. nih.gov

Vesicles (Polymersomes) , which are hollow spheres with a bilayer membrane, are formed when the insoluble block is dominant. nih.gov

This PISA methodology enables the efficient production of various block copolymer nano-objects at high concentrations. nih.gov The ability to precisely target these morphologies by adjusting polymerization parameters makes it a versatile platform for creating structured polymeric materials. whiterose.ac.uk

| Stabilizer Block DP* (e.g., Acrylamide) | Core-Forming Block DP* (e.g., Isooctylacrylate) | Resulting Morphology |

|---|---|---|

| 50 | 25-100 | Spheres |

| 50 | 100-150 | Worms/Filaments |

| 50 | >150 | Vesicles |

\DP = Degree of Polymerization. This table is a generalized representation based on principles observed in various PISA systems, such as those using poly(glycerol monomethacrylate) as the stabilizer and poly(2-hydroxypropyl methacrylate) as the core-forming block. The specific DP ranges for the isooctylacrylate-acrylamide system would require experimental determination. nih.govwhiterose.ac.ukwhiterose.ac.uk*

Structure Property Relationships in Isooctylacrylate Acrylamide Copolymers

Impact of Polymer Architecture on Material Performance

Effects of Grafting Density and Side Chain Length

The molecular architecture of isooctylacrylate acrylamide (B121943) copolymers, specifically the grafting density and the length of the side chains, plays a pivotal role in determining their macroscopic properties. Graft copolymers consist of a main polymer backbone with one or more side chains (grafts) attached. In the context of isooctylacrylate acrylamide systems, variations in these structural parameters provide a mechanism to fine-tune the material's performance characteristics.

Grafting Density: This refers to the number of side chains attached to the main polymer backbone per unit length.

Low Grafting Density: When the side chains are sparsely distributed, they have more conformational freedom. This can lead to materials with distinct phases, where the properties of both the backbone and the side chains are more independently expressed.

High Grafting Density: In densely grafted polymers, often referred to as "bottlebrushes," significant steric repulsion occurs between the side chains. researchgate.net This forces the main backbone into a more extended and rigid conformation. This steric hindrance can also limit the ultimate degree of polymerization during synthesis, as it becomes increasingly difficult for new monomers to approach the growing chain ends. researchgate.net

Side Chain Length: The degree of polymerization, or length, of the grafted side chains also critically influences copolymer properties.

Short Side Chains: Shorter side chains result in less steric hindrance, which can allow for higher degrees of polymerization of the main backbone. researchgate.net

The interplay between grafting density and side chain length is crucial. For example, studies on poly(N-isopropylacrylamide) (PIPAAm) grafted surfaces demonstrated that graft density significantly influences the interaction of the polymer with its environment. nih.gov On densely grafted surfaces, the polymer segments undergo dehydration over a broader range of temperatures compared to sparsely grafted chains. nih.gov While this specific research is on a different acrylamide system, the underlying principle of how grafting density affects chain interaction and environmental response is broadly applicable to other graft copolymers, including those involving isooctylacrylate and acrylamide. The synthesis of well-defined graft polymers with controlled backbone length, side chain length, and grafting density can be achieved through techniques like atom transfer radical polymerization (ATRP) using a "grafting through" method. researchgate.net

Interfacial Phenomena and Surface Chemistry Relationships

The behavior of this compound copolymers at interfaces is governed by the chemical nature of the constituent monomers and their arrangement within the polymer structure.

Isooctylacrylate (IOA): As an ester with a branched eight-carbon alkyl chain, isooctylacrylate is a relatively non-polar, hydrophobic monomer. Polymers rich in IOA are expected to have low surface energy.

In an isooctylacrylate-acrylamide copolymer, the lower-surface-energy isooctylacrylate segments will tend to segregate to the surface. This creates a surface that is richer in the hydrophobic, rubbery IOA component than the bulk material. This surface composition has significant implications for adhesion, wetting, and biocompatibility. The extent of this segregation depends on factors such as the ratio of the two monomers, the polymer's molecular weight, and the thermal history of the material.

This compound copolymers are frequently used in pressure-sensitive adhesives (PSAs). google.com Adhesion to a substrate is a complex process involving both surface and bulk properties.

Wetting: For adhesion to occur, the adhesive must first make intimate contact with the substrate by spreading or wetting its surface. The surface segregation of the low-energy isooctylacrylate component facilitates wetting on many low-surface-energy substrates, such as plastics.

Interfacial Bonding: Once contact is established, intermolecular forces create the adhesive bond. These can include van der Waals forces, which are the primary mechanism for non-polar PSAs. The inclusion of acrylamide introduces polar amide groups capable of forming stronger, specific interactions, such as hydrogen bonds, with polar substrates. This can significantly enhance adhesion to surfaces like glass, metals, and certain papers.

The balance between these properties is critical. For instance, increasing the acrylamide content can improve shear strength but may reduce tack or peel if the adhesive becomes too rigid.

Functional Performance Linkages

The functional performance of this compound copolymers is a direct consequence of their molecular design, linking the monomer selection and polymer architecture to key end-use properties.

The design of an acrylic PSA involves balancing three key properties: tack, peel adhesion, and shear strength. The incorporation of both isooctylacrylate and acrylamide monomers allows for precise control over these characteristics.

Isooctylacrylate (IOA): The branched, bulky alkyl side chain of IOA imparts a low glass transition temperature (Tg), which ensures the polymer is soft and tacky at room temperature. This is essential for achieving the viscoelastic response required for pressure-sensitive adhesion.

Acrylamide (AM): As a high-Tg monomer, acrylamide increases the cohesive strength and shear resistance of the adhesive. The polar amide groups can form strong intermolecular hydrogen bonds, acting as physical crosslinking points that enhance the internal strength of the polymer matrix.

By adjusting the ratio of IOA to AM, the adhesive properties can be tailored. A higher IOA content leads to a softer, tackier adhesive with higher peel strength, while a higher AM content results in a firmer adhesive with superior shear strength and high-temperature performance. google.com Research on transparent acrylic PSAs has shown that incorporating acrylamide monomers can significantly influence peel strength, cohesion, and tack. researchgate.net

The following table illustrates how adhesive properties can be affected by copolymer composition, based on data from related acrylic adhesive systems.

| Property | Effect of Increasing Isooctylacrylate Content | Effect of Increasing Acrylamide Content |

| Tack | Increases | Decreases |

| Peel Strength | Generally Increases (up to a point) | Can Increase on Polar Substrates; May Decrease if Too Rigid |

| Shear Strength | Decreases | Increases |

| Glass Transition Temp. (Tg) | Decreases | Increases |

This table represents general trends in acrylic PSA design.

A patent for an acrylamide-containing PSA reported an adhesion of at least 11 N/cm on a polycarbonate substrate at 70°C and a static shear holding time of at least 6250 minutes, demonstrating the high performance achievable through optimized formulation. google.com

The durability of a polymer, particularly for outdoor or demanding applications, is often defined by its resistance to water and weathering (e.g., UV light, temperature fluctuations).

Water Resistance: The incorporation of isooctylacrylate is a key strategy for enhancing water resistance. The hydrophobic, branched alkyl chains of IOA repel water, reducing the tendency of the copolymer to absorb moisture, swell, or lose adhesive properties when exposed to humid conditions. Acrylate (B77674) copolymers, in general, are known for their good water resistance and hydrophobicity. researchgate.netgoogle.com In one study, the synthesis of an acrylate emulsion containing acrylamide resulted in a highly hydrophobic surface with a contact angle of 132.8° and a low water absorption value (Cobb60) of 14.8 g/m². researchgate.net While the specific acrylate was 2-ethylhexyl acrylate (a structural isomer of isooctyl acrylate), the principle of using a long-chain alkyl acrylate to impart hydrophobicity is the same.

Weather Resistance: Acrylate polymers are known for their excellent stability against weathering and sunlight. researchgate.net The saturated hydrocarbon backbone of the polymer is resistant to degradation by UV radiation. The use of isooctylacrylate, in particular, contributes to excellent weatherability. This inherent stability ensures that the mechanical and adhesive properties of the copolymer are retained over long periods of exposure to environmental stresses.

The following table summarizes research findings on the water resistance of functionalized acrylate-acrylamide copolymers.

| Copolymer System | Measurement | Result |

| Acrylate-Acrylamide Emulsion with Nanocellulose | Water Contact Angle | 132.8° |

| Acrylate-Acrylamide Emulsion with Nanocellulose | Water Absorption (Cobb60) | 14.8 g/m² |

| Data derived from a study on a synergistic system for paper strengthening. researchgate.net |

By strategically combining the hydrophobic and weather-resistant nature of isooctylacrylate with the cohesive and functional properties of acrylamide, it is possible to engineer high-performance copolymers suitable for a wide range of applications requiring durability and specific adhesive characteristics.

Correlation with Thermal Stability and Decomposition Behavior

The thermal stability of this compound copolymers is a critical factor in determining their processing conditions and service life. The decomposition of these copolymers is influenced by the chemical nature of the constituent monomers and the copolymer composition.

Generally, the thermal degradation of acrylamide-containing polymers proceeds through a multi-stage process. The initial stage often involves the cyclization of adjacent acrylamide units, leading to the formation of imide structures and the release of ammonia (B1221849). This process typically begins at temperatures above 200°C. At higher temperatures, cleavage of the polymer backbone and the ester side chains of the isooctylacrylate units occurs. For acrylic pressure-sensitive adhesives, significant thermal degradation is often observed at temperatures around 250°C researchgate.net.

The ratio of isooctylacrylate to acrylamide is a key determinant of the decomposition profile. A higher acrylamide content can lead to more pronounced initial weight loss at lower temperatures due to the aforementioned imidization reaction. Conversely, a higher isooctyl acrylate content would likely shift the major decomposition to higher temperatures, characteristic of the breakdown of the acrylate backbone.

Table 1: General Thermal Decomposition Characteristics of Related Acrylamide Copolymers

| Polymer System | Onset of Decomposition (°C) | Major Decomposition Products | Reference |

| Poly(acrylamide-co-acrylic acid) | ~280 | Ammonia, water, CO2, imides | researchgate.net |

| Poly(N-isopropylacrylamide) | ~300 | Isopropylamine, water, imides | mdpi.com |

| Poly(2-ethylhexyl acrylate) | ~320 | 2-ethylhexanol, olefins | nih.gov |

Note: This table presents data for related polymer systems to provide a comparative context for the expected thermal behavior of this compound copolymers.

Influence on Viscoelasticity and Mechanical Strength

The viscoelastic and mechanical properties of this compound copolymers are intrinsically linked to their molecular architecture, specifically the interplay between the flexible isooctyl acrylate segments and the rigid, polar acrylamide units.

The long, branched alkyl chain of isooctyl acrylate imparts significant flexibility and a low glass transition temperature (Tg) to the copolymer, which is characteristic of materials used in pressure-sensitive adhesives . This flexibility allows for good surface wetting and adhesion. The acrylamide component, on the other hand, contributes to the cohesive strength of the material through hydrogen bonding between the amide groups nih.govresearchgate.net. These strong intermolecular interactions act as physical crosslinks, enhancing the mechanical integrity of the copolymer.

The ratio of the two monomers allows for the tuning of the final properties. A higher concentration of isooctyl acrylate results in a softer, more flexible, and tackier material. Conversely, increasing the acrylamide content leads to a harder, tougher, and more cohesive material with improved shear strength nih.govresearchgate.net. This relationship allows for the design of copolymers with a wide range of mechanical responses, from soft and conformable adhesives to more rigid films.

Table 2: Influence of Monomer Composition on Mechanical Properties of Acrylate-Acrylamide Copolymers (Illustrative)

| Isooctylacrylate Content (%) | Acrylamide Content (%) | Expected Tensile Strength | Expected Elongation at Break | Expected Adhesion | Expected Cohesion/Shear Strength |

| 95 | 5 | Low | High | High | Low |

| 85 | 15 | Moderate | Moderate | Moderate | Moderate |

| 75 | 25 | High | Low | Low | High |

Note: This table provides an illustrative representation of the expected trends in mechanical properties based on general principles of polymer science, as specific data for a series of this compound copolymers is not available.

CO2 Responsiveness and Sensing Capabilities

The potential for CO2 responsiveness in this compound copolymers stems from the presence of the amide functional groups in the acrylamide units. Amine-containing polymers are known to interact with carbon dioxide, making them candidates for CO2 capture and sensing applications osti.gov.

The sensing mechanism is typically based on the reaction of CO2 with water to form carbonic acid. This weak acid can then protonate the basic amine groups of the acrylamide monomer, leading to a change in the polymer's physical or chemical properties nih.gov. This change can manifest in several ways, such as an alteration in the solution's transparency or a change in the electrical resistance of a polymer film nih.govresearchgate.netcore.ac.uk.

While there is no specific data on the CO2 sensing capabilities of this compound copolymers, studies on other amine-containing acrylic copolymers provide insights into their potential. For example, a hydrogel composed of acrylic acid and acrylamide, when infused with an amine like monoethanolamine, demonstrated a CO2 capture capacity of 0.71 mol/g nih.govresearchgate.net. This suggests that the acrylamide component can serve as a host for CO2-reactive species. The sensitivity and reversibility of the CO2 response in an this compound system would depend on factors such as the acrylamide content, the accessibility of the amide groups to CO2, and the ambient humidity.

Table 3: CO2 Adsorption Capacities of Amine-Functionalized Copolymers

| Polymer System | Functional Group | CO2 Adsorption Capacity | Conditions | Reference |

| Amine-infused fly ash grafted acrylic acid/acrylamide hydrogel | Primary Amine (MEA) | 0.71 mol/g | 2 bar, 30°C | nih.govresearchgate.net |

| Amine-functionalized porous organic copolymers | Primary/Secondary Amines | Up to 3.08 mmol/g | 298 K, 0.15 bar | osti.gov |

Note: This table presents data for other amine-containing copolymers to illustrate the potential for CO2 capture, as specific data for this compound copolymers is not available.

Analytical Methodologies for Characterization of Isooctylacrylate Acrylamide Copolymers

Spectroscopic Analysis

Spectroscopic methods provide detailed information about the chemical structure and functional groups present in the copolymer.

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful and rapid technique for identifying the functional groups present in a polymer, confirming the incorporation of both isooctylacrylate and acrylamide (B121943) monomer units into the copolymer chain. tsijournals.com By passing infrared radiation through a sample, the vibrations of chemical bonds are measured, resulting in a unique spectral fingerprint.

In the FT-IR spectrum of an isooctylacrylate acrylamide copolymer, characteristic absorption bands from both monomer units will be present. tsijournals.comscispace.com The presence of the isooctylacrylate unit is primarily confirmed by a strong absorption peak corresponding to the ester carbonyl (C=O) stretching vibration, typically found around 1730 cm⁻¹. spectroscopyonline.com Other bands related to the isooctyl group, such as C-H stretching and bending vibrations, will also be observed.

The acrylamide unit is identified by its characteristic amide group absorptions. These include N-H stretching vibrations, which appear as bands in the region of 3100-3500 cm⁻¹, and the amide I band (C=O stretching) which is typically observed around 1670 cm⁻¹. researchgate.net The presence of these distinct bands for both the ester and amide functional groups confirms the formation of the copolymer. tsijournals.com

| Functional Group | Vibrational Mode | Expected Absorption Band (cm⁻¹) | Associated Monomer Unit |

|---|---|---|---|

| Amine (N-H) | Stretching | 3100 - 3500 | Acrylamide |

| Alkyl (C-H) | Stretching | 2850 - 3000 | Isooctylacrylate & Acrylamide |

| Ester Carbonyl (C=O) | Stretching | ~1730 | Isooctylacrylate |

| Amide Carbonyl (C=O) | Stretching (Amide I) | ~1670 | Acrylamide |

| Ester (C-O) | Stretching | 1000 - 1300 | Isooctylacrylate |

In a typical ¹H-NMR spectrum of an this compound copolymer, distinct signals corresponding to the protons of each monomer unit can be identified. The protons of the isooctyl group from the isooctylacrylate monomer will appear in the aliphatic region of the spectrum. The protons in the polymer backbone from both monomer units will produce broad signals.

By integrating the areas of the distinct peaks corresponding to each monomer, the molar ratio of isooctylacrylate to acrylamide in the copolymer can be accurately determined. For instance, the ratio of the integrated area of the signals from the isooctyl group to the integrated area of the amide protons can be used to calculate the copolymer composition. Two-dimensional NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), can provide even more detailed information, helping to assign specific proton and carbon signals and elucidate complex microstructural details. iupac.orgresearchgate.net

| Proton Type | Expected Chemical Shift (δ, ppm) | Associated Monomer Unit |

|---|---|---|

| Amide Protons (-NH₂) | 5.5 - 8.5 (broad) | Acrylamide |

| Methylene Protons (-OCH₂-) | 3.8 - 4.2 | Isooctylacrylate |

| Polymer Backbone Protons (-CH-, -CH₂-) | 1.2 - 2.5 (broad) | Isooctylacrylate & Acrylamide |

| Isooctyl Group Protons (-CH-, -CH₂-, -CH₃) | 0.8 - 1.7 | Isooctylacrylate |

Chromatographic Separation Techniques

Chromatographic techniques are essential for separating the components of the copolymer mixture to determine molecular weight distribution and quantify impurities like residual monomers.

Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is the most widely used technique for determining the molecular weight distribution of polymers. americanlaboratory.com The method separates polymer chains based on their hydrodynamic volume in solution. Larger molecules elute faster from the chromatography column, while smaller molecules elute later.

For this compound copolymers, SEC analysis provides crucial information on the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). The PDI value indicates the breadth of the molecular weight distribution. A successful polymerization typically yields a PDI value that reflects the polymerization mechanism. The choice of mobile phase is critical, and solvents like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF), often with added salts to suppress ionic interactions, are commonly used for acrylate-based copolymers. scepscor.org The system is calibrated with polymer standards of known molecular weight, such as polystyrene or poly(methyl methacrylate), to generate a calibration curve for determining the molecular weights of the copolymer sample.

| Parameter | Description | Example Value |

|---|---|---|

| Number-Average Molecular Weight (Mn) | Total weight of all polymer molecules in a sample, divided by the total number of polymer molecules. | 50,000 g/mol |

| Weight-Average Molecular Weight (Mw) | An average molecular weight that is more sensitive to higher molecular weight molecules. | 120,000 g/mol |

| Polydispersity Index (PDI) | A measure of the broadness of the molecular weight distribution (Mw/Mn). | 2.4 |

The quantification of residual monomers in the final polymer product is critical, as unreacted monomers can be harmful. chromatographyonline.com Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and specific method for detecting and quantifying volatile and semi-volatile residual monomers like isooctylacrylate and acrylamide. chromatographyonline.compolymersolutions.com

For analysis, the residual monomers are first extracted from the polymer matrix using a suitable solvent. The extract is then injected into the GC, where the components are separated based on their boiling points and interaction with the stationary phase of the GC column. nih.gov The separated components then enter the mass spectrometer, which ionizes the molecules and separates the ions based on their mass-to-charge ratio, providing a unique mass spectrum for identification. chromatographyonline.com Because acrylamide has low volatility, it may require a derivatization step, such as bromination, to convert it into a more volatile compound suitable for GC analysis. sci-hub.runih.gov This method allows for the quantification of residual monomers at very low levels, often in the parts-per-million (ppm) range. nih.gov

| Parameter | Description |

|---|---|

| Sample Preparation | Solvent extraction of the copolymer; potential derivatization for acrylamide. |

| Separation Technique | Gas Chromatography (GC) using a suitable capillary column (e.g., DB-WAX). nih.gov |

| Detection Technique | Mass Spectrometry (MS) for identification and quantification. |

| Limit of Quantification (LOQ) | Typically in the range of 1-50 mg/kg (ppm) depending on the matrix. nih.gov |

Liquid Chromatography-Mass Spectrometry (LC-MS) has become an increasingly important technique for the characterization of synthetic copolymers. americanlaboratory.comresearchgate.net It combines the powerful separation capabilities of liquid chromatography with the high sensitivity and specificity of mass spectrometry. This technique can provide information not only on residual monomers but also on the copolymer itself, including its composition and end-group analysis, particularly for lower molecular weight oligomers. americanlaboratory.com

| Parameter | Description |

|---|---|

| Chromatography Mode | Reversed-Phase Liquid Chromatography (RPLC) or other suitable LC modes. americanlaboratory.com |

| Ionization Technique | Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). researchgate.net |

| Mass Analyzer | Quadrupole, Ion Trap, or Time-of-Flight (TOF). |

| Typical Analytes | Residual monomers, oligomers, and copolymer fragments. |

| Method Detection Limit (MDL) | Can be very low, for example, 0.021 µg/L for acrylamide in complex samples. epa.gov |

Thermal Analysis Techniques

Thermal analysis techniques are crucial for characterizing the thermal stability and phase behavior of isooctylacrylate-acrylamide copolymers. These methods provide valuable data on how the material's properties change with temperature, which is essential for determining its processing parameters and end-use performance.

Differential Scanning Calorimetry (DSC) for Thermal Transitions

Differential Scanning Calorimetry (DSC) is a fundamental thermal analysis technique used to measure the heat flow into or out of a material as a function of temperature or time. For isooctylacrylate-acrylamide copolymers, DSC is primarily employed to determine key thermal transitions, most notably the glass transition temperature (Tg). The Tg is a critical parameter that defines the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state.

The amphiphilic nature of isooctylacrylate-acrylamide copolymers, with their hydrophobic isooctyl acrylate (B77674) and hydrophilic acrylamide segments, can result in complex thermal behavior. The Tg is influenced by the copolymer composition, molecular weight, and the arrangement of the monomer units along the polymer chain. Generally, a single Tg is observed, indicating a random distribution of the monomers and good compatibility between the two types of segments. However, if microphase separation occurs, multiple transitions may be detected.

In studies of analogous amphiphilic copolymers, such as those containing long alkyl side chains, DSC has been used to identify not only the Tg but also other transitions like the melting of crystalline side chains (Tm). For instance, in random copolymers of N-octadecyl acrylamide (ODA) and hydroxyethyl (B10761427) acrylamide (HEAm), a Tg is observed above 80°C, along with a peak attributed to the melting of the crystalline octadecyl side chain. chemrxiv.org For acrylic-acrylamide copolymers, glass transition temperatures have been observed in the range of 106°C to 118°C. researchgate.net The absence of sharp endothermic peaks for the individual monomers in the copolymer's DSC thermogram confirms the formation of a new product. ijprs.com

| Copolymer System (Analogue) | Glass Transition Temperature (Tg) | Reference |

|---|---|---|

| Poly(N-octadecyl acrylamide-co-hydroxyethyl acrylamide) | > 80°C | chemrxiv.org |

| Acrylic-acrylamide copolymer with Al³⁺ | 117.9°C | researchgate.net |

| Acrylic-acrylamide copolymer with Ti⁴⁺ | 106.1°C | researchgate.net |

Thermogravimetric Analysis (TGA) for Thermal Decomposition Profiles